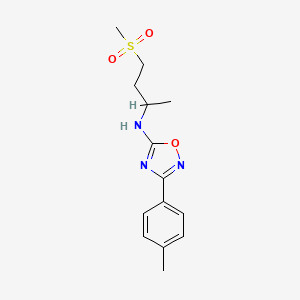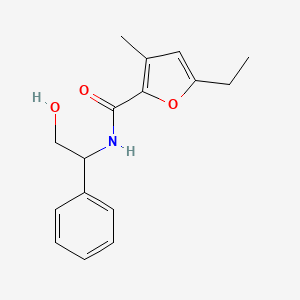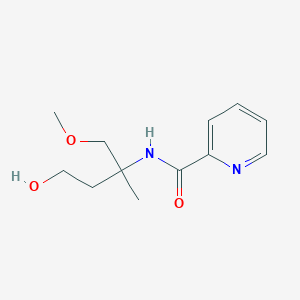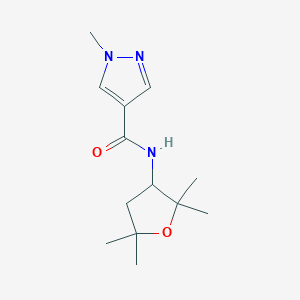
3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been reported to modulate the activity of ion channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain. Additionally, it has been shown to modulate the activity of ion channels, thereby reducing the transmission of pain signals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine is its high purity and yield, making it an ideal compound for laboratory experiments. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine. One of the major areas of interest is its potential applications in the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the synthesis method can be optimized to improve the yield and purity of the product. Finally, the potential toxicity and pharmacokinetics of this compound need to be thoroughly investigated to ensure its safety for human use.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 3-(4-methylphenyl)-2-nitroacrylate in the presence of triethylamine. The resulting intermediate is then reduced with iron powder in acetic acid to yield the desired compound. This synthesis method has been reported to have a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory and analgesic properties. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-N-(4-methylsulfonylbutan-2-yl)-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-10-4-6-12(7-5-10)13-16-14(20-17-13)15-11(2)8-9-21(3,18)19/h4-7,11H,8-9H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZHMKXUOXDOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)NC(C)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)



![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)

![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)